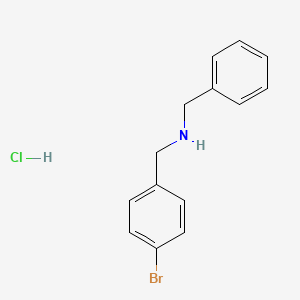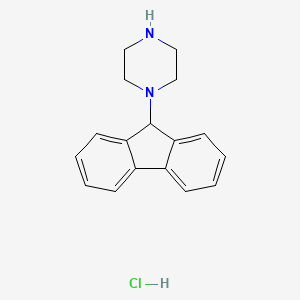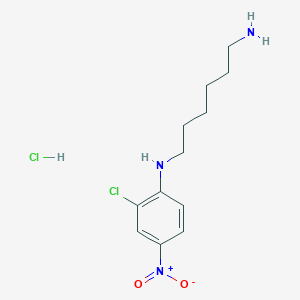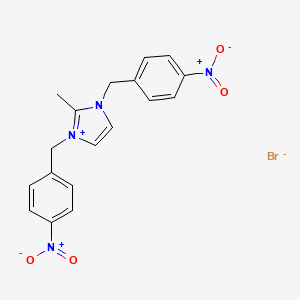![molecular formula C15H11ClN2O2S B6319847 8-[(4-Nitrophenyl)thio]quinoline hydrochloride CAS No. 1048649-84-8](/img/structure/B6319847.png)
8-[(4-Nitrophenyl)thio]quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Nitrophenyl)thio]quinoline hydrochloride is an organic compound with the molecular formula C15H10N2O2S.ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a nitrophenyl group attached to the quinoline ring via a sulfur atom, forming a thioether linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Nitrophenyl)thio]quinoline hydrochloride typically involves the following steps:
Nitration of Phenylthiol: The starting material, phenylthiol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrophenylthiol.
Formation of Thioether: The 4-nitrophenylthiol is then reacted with 8-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This reaction forms the thioether linkage, resulting in 8-[(4-Nitrophenyl)thio]quinoline.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
8-[(4-Nitrophenyl)thio]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
8-[(4-Nitrophenyl)thio]quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 8-[(4-Nitrophenyl)thio]quinoline hydrochloride involves its interaction with molecular targets in biological systems. The compound can:
Bind to DNA: The quinoline moiety can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The nitrophenyl group can interact with enzyme active sites, inhibiting their activity.
Generate Reactive Oxygen Species: The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
類似化合物との比較
8-[(4-Nitrophenyl)thio]quinoline hydrochloride can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, but lacks the nitrophenyl and thioether functionalities.
4-Nitrophenylthiol: Contains the nitrophenyl group but lacks the quinoline moiety.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring, each with unique properties and applications.
The uniqueness of this compound lies in its combination of the quinoline ring, nitrophenyl group, and thioether linkage, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
8-(4-nitrophenyl)sulfanylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S.ClH/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14;/h1-10H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALTJDAMSTFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
amine hydrochloride](/img/structure/B6319805.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319826.png)



![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6319857.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride](/img/structure/B6319865.png)
